molecular formula C9H7BrFNO4 B6333332 Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate CAS No. 850462-65-6

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

Cat. No. B6333332
CAS RN: 850462-65-6
M. Wt: 292.06 g/mol
InChI Key: QHOSCSXREWAFFC-UHFFFAOYSA-N
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Description

“Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate” is a chemical compound . It is a solid substance and its molecular formula is C9H8BrNO4 . It has a molecular weight of 274.07 .


Physical And Chemical Properties Analysis

“Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate” is a solid substance . It has a molecular weight of 274.07 . It is sensitive to light and air .

Scientific Research Applications

Genotoxic Impurity Detection in Pharmaceuticals

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (MBFN) is identified as a potential genotoxic impurity in the synthesis of pharmaceuticals. A study by Gaddam et al. (2020) developed an HPLC method for its detection in lenalidomide, an anticancer drug. This method is crucial for ensuring the safety and efficacy of pharmaceutical compounds.

Crystallography and Electronic Structure Analysis

MBFN is also significant in crystallographic studies. Pramanik et al. (2019) Pramanik et al. (2019) used X-ray powder diffraction to determine the crystal structures of several benzoic acid derivatives, including compounds similar to MBFN. Such studies contribute to the understanding of molecular interactions and electronic structures, which are essential for the development of new materials and drugs.

Synthesis of Chemotherapeutic Agents

In the field of chemotherapy, MBFN serves as a precursor in the synthesis of potent chemotherapeutic agents. For instance, Yuri Ponomaryov et al. (2015) describe a scalable and green process for synthesizing lenalidomide, highlighting the role of MBFN in the formation of this important anticancer drug.

Antiestrogenic Activity Studies

Moreover, MBFN derivatives have been studied for their biological activities. Kanamarlapudi et al. (1974) Kanamarlapudi et al. (1974) synthesized a compound related to MBFN and evaluated its antiestrogenic effects, contributing to the research on hormone-related cancer therapies.

Safety and Hazards

“Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is a complex compound that can interact with various targets. It’s worth noting that similar compounds have been used in the synthesis of drugs like lenalidomide , which primarily targets proteins like TNF, IL-6, VEGF, NF-kB, etc .

Mode of Action

Bromomethyl groups in similar compounds have been known to participate in nucleophilic substitution reactions . The bromomethyl group could potentially act as a leaving group, allowing the compound to form bonds with other molecules or functional groups in a biological system.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s known that similar compounds have high gi absorption and are bbb permeant , which could potentially impact the compound’s bioavailability.

Result of Action

It’s worth noting that similar compounds have been used to alkylate phenol and amino groups , suggesting that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate can be influenced by various environmental factors. For instance, similar compounds are known to be soluble in water , which could potentially affect the compound’s distribution and action in aqueous environments. Additionally, the compound’s reactivity could be influenced by the presence of acids, bases, oxidizing agents, and reducing agents .

properties

IUPAC Name

methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSCSXREWAFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

Synthesis routes and methods I

Procedure details

2.37 g (11.12 mmol) of 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester is added in 35 ml of carbon tetrachloride and mixed with 2.24 gram (12.24 mmol) of N-bromosuccinimide and 5.4 mg of benzoyl peroxide. After four days of refluxing, the succinimide is suctioned off (glass fiber filter) after cooling, and then the filtrate is spun in until a dry state is reached. Chromatography on a Flashmaster yields 2.47 g (75.9%) of the desired compound.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
5.4 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75.9%

Synthesis routes and methods II

Procedure details

2.37 g (11.12 mmol) of 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester is added in 35 ml of carbon tetrachloride and mixed with 2.24 g (12.24 mmol) of N-bromosuccinimide and 5.4 mg of benzoyl peroxide. After four days of refluxing, the succinimide is suctioned off (glass-fiber filter) after cooling, and then the filtrate is spun in until a dry state is reached. Chromatography on a Flashmaster yields 2.47.g (75.9%) of the desired compound.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
5.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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